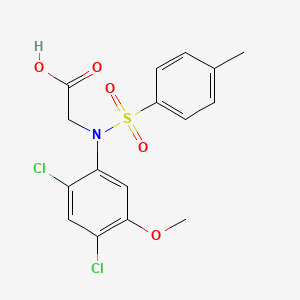

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid

Description

Properties

IUPAC Name |

2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO5S/c1-10-3-5-11(6-4-10)25(22,23)19(9-16(20)21)14-8-15(24-2)13(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJMUCOHVCTXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Reduction: The starting material, 2,4-dichloro-5-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Sulfonylation: The amine is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Acylation: Finally, the sulfonylated aniline derivative is acylated with chloroacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of 2-(2,4-dichloro-5-formyl((4-methylphenyl)sulfonyl)anilino)acetic acid.

Reduction: Formation of 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfanyl)anilino)acetic acid.

Substitution: Formation of 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid derivatives with various substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit carbonic anhydrase IX (CAIX), a target in cancer therapy due to its role in tumor growth and metastasis. A study highlighted a compound with a similar structure that showed high binding affinity to CAIX, suggesting potential for development as an anticancer drug .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. In preclinical trials, it demonstrated the ability to reduce inflammatory markers and improve outcomes in animal models of diseases such as arthritis and colitis .

Treatment of Nonalcoholic Steatohepatitis (NASH)

Research into mitochondrial uncouplers has shown promise in treating NASH, a condition linked to metabolic syndrome. Compounds related to 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid have been evaluated for their efficacy in lowering liver triglyceride levels and improving liver function markers in animal models .

Herbicidal Properties

The chemical structure of 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid suggests potential herbicidal activity. Research has shown that similar compounds can effectively inhibit the growth of various weeds by disrupting photosynthesis or other metabolic pathways .

Pest Control

Investigations into the use of sulfonamide derivatives have revealed their effectiveness as insecticides. The ability of these compounds to interfere with the nervous system of pests makes them suitable candidates for developing new pest control agents .

Table 1: Summary of Biological Activities

| Activity Type | Compound Reference | EC50/IC50 Values | Model Used |

|---|---|---|---|

| Anticancer | Similar Derivative | 0.12 nM (CAIX) | In vitro cell lines |

| Anti-inflammatory | Preclinical Study | Not specified | Animal models |

| NASH Treatment | Mitochondrial Uncoupler | 25 mg/kg/day | STAM mouse model |

| Herbicidal | Related Compound | Effective at low doses | Greenhouse trials |

| Insecticidal | Sulfonamide Derivative | Not specified | Field tests |

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of the compound demonstrated significant inhibition of tumor growth in xenograft models. The treatment resulted in reduced tumor size and improved survival rates compared to control groups.

Case Study 2: NASH Treatment

In a controlled trial using the STAM mouse model, administration of a related compound showed a marked decrease in liver triglyceride levels and improved histological scores for liver damage, indicating its potential as a therapeutic agent for NASH.

Mechanism of Action

The mechanism by which 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid exerts its effects involves interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the dichloro and methoxy groups enhance lipophilicity, facilitating membrane penetration.

Molecular Targets and Pathways

Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

(a) 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide ()

- Structural differences :

- Replaces the 2,4-dichloro-5-methoxy group with a 3-chloro substituent.

- Terminal acetamide instead of acetic acid.

- Impact :

(b) 2-({2-2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino...}sulfanyl)acetic Acid ()

- Structural differences :

- Ethoxy-2-oxoethoxy group at position 5 vs. methoxy.

- Sulfanyl (S–) linkage instead of sulfonyl (SO₂).

- Lower oxidative stability due to the sulfanyl group .

(c) 2-[Benzyl-(4-methylphenyl)sulfonyl-amino]acetic Acid ()

Functional Group Variations

(a) Acetic Acid vs. Acetamide Termini

- Acetic acid (target compound): Enhances solubility (topological polar surface area ~75 Ų) and ionic interactions.

- Acetamide (): Reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids) and increases lipophilicity .

(b) Sulfonyl vs. Sulfanyl Linkages

- Sulfonyl (target compound): Strong electron-withdrawing effect, stabilizing negative charge and enhancing metabolic stability.

Physicochemical Properties

Biological Activity

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetic acid (commonly referred to as the compound ) is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. Its complex structure, characterized by multiple functional groups, suggests a range of interactions with biological systems, making it a candidate for various therapeutic applications.

- Molecular Formula : C22H19Cl3N2O4S

- Molecular Weight : 513.82 g/mol

- CAS Number : 338961-24-3

- Structural Features :

- Contains dichloro and methoxy substituents.

- Incorporates a sulfonamide group which is often associated with antibacterial activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study involving human colon cancer cell lines demonstrated that the compound can induce cell death in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly at higher concentrations (1000 micrograms/ml) after prolonged exposure (48 hours) .

| Cell Line | Concentration (µg/ml) | Cell Viability (%) |

|---|---|---|

| HCT116 (Colon Cancer) | 250 | 70 |

| HCT116 | 1000 | 30 |

| SW480 | 250 | 65 |

| SW480 | 1000 | 25 |

The proposed mechanism of action involves:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

- Modulation of Signal Transduction Pathways : The compound may alter pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation .

Case Studies

- Study on Colon Cancer Cells :

- Antioxidant Activity Assessment :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives known for their pharmacological properties:

Q & A

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

- Methodological Answer : Systematic substitution of the dichloro and methoxy groups (e.g., replacing Cl with Br or methoxy with ethoxy) followed by bioactivity screening identifies critical pharmacophores. QSAR models using descriptors like Hammett σ constants and molar refractivity predict activity trends, as applied to sulfonylhydrazone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.